(S)-(1-Aminopyrrolidin-2-yl)methanol

Description

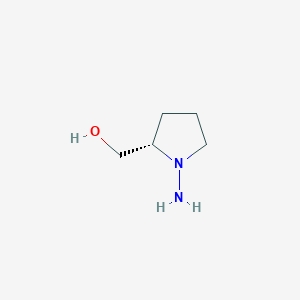

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-aminopyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSFVLZVNOBDDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(1-Aminopyrrolidin-2-yl)methanol synthesis from L-proline

An In-Depth Technical Guide to the Synthesis of (S)-(1-Aminopyrrolidin-2-yl)methanol from L-Proline

Abstract

This compound is a valuable chiral building block in contemporary medicinal chemistry, prized for its bifunctional nature and stereochemically defined pyrrolidine scaffold. Its synthesis from the inexpensive and enantiomerically pure natural amino acid, L-proline, represents a practical and scalable route. This technical guide provides a comprehensive overview of a field-proven synthetic strategy, emphasizing the causal relationships behind procedural choices, detailed experimental protocols, and the critical transformations involved. The core of this synthesis relies on two key stages: the chemoselective reduction of the carboxylic acid of L-proline to form the pivotal intermediate, (S)-prolinol, followed by a robust N-amination of the pyrrolidine ring. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic pathway.

Introduction: The Strategic Importance of Chiral Pyrrolidines

Chiral pyrrolidine motifs are ubiquitous in a vast array of FDA-approved drugs and biologically active molecules.[1] Their rigid, five-membered ring structure provides a well-defined conformational constraint, which is often crucial for high-affinity interactions with biological targets. This compound, in particular, offers three points of synthetic diversity: the primary alcohol, the primary exocyclic amine, and the secondary endocyclic amine (after deprotection, if applicable), making it a versatile scaffold for library synthesis and lead optimization.

The use of L-proline as a starting material is a cornerstone of this synthetic approach. As one of the 20 proteinogenic amino acids, it is readily available, inexpensive, and provides a robust source of (S)-stereochemistry at the C2 position, obviating the need for chiral resolutions or asymmetric synthesis.[2][3]

Retrosynthetic Analysis and Overall Synthetic Strategy

The synthesis is logically designed around a two-stage process. A retrosynthetic analysis reveals the key disconnections from the target molecule back to the starting material, L-proline.

Caption: Retrosynthetic pathway for this compound.

This analysis logically divides the synthesis into two primary objectives:

-

Reduction of L-Proline: The carboxylic acid moiety must be selectively reduced to a primary alcohol to yield (S)-prolinol.

-

N-Amination of (S)-Prolinol: The secondary amine of the pyrrolidine ring must be converted into a primary amine.

This guide will detail a robust and widely applicable pathway that addresses both challenges effectively.

Part I: Synthesis of the Key Intermediate, (S)-Prolinol

The conversion of L-proline to (S)-prolinol is the foundational step of the entire synthesis.[4] While seemingly straightforward, the zwitterionic nature of L-proline presents a challenge, rendering it poorly soluble in many common organic solvents. Two primary strategies are employed to overcome this.

Strategy A: Esterification Followed by Reduction

This two-step method first converts the carboxylic acid into an ester, which enhances solubility and is readily reduced.

-

Esterification: L-proline is converted to its methyl or ethyl ester, typically by reaction with thionyl chloride in the corresponding alcohol (e.g., methanol or ethanol).[5][6] This reaction proceeds through an acid chloride intermediate and yields the proline ester hydrochloride salt. The primary purpose of this step is to mask the acidic proton and create a substrate suitable for reduction in standard organic solvents.

-

Reduction: The resulting ester is then reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (NaBH₄) is often preferred due to its greater safety profile and milder reaction conditions, especially on a larger scale.[5][7]

Strategy B: Direct Reduction with Borane Complexes

A more direct and often higher-yielding approach involves the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). Borane reagents exhibit excellent chemoselectivity for carboxylic acids, reducing them efficiently in the presence of other functional groups.[8]

Causality Behind the Choice: The direct borane reduction is often superior for several reasons. It is a one-step process from the starting amino acid, avoiding the isolation of the intermediate ester. Furthermore, the reaction conditions are typically mild, and the workup is straightforward, involving an acidic quench to destroy excess borane and hydrolyze the resulting borate esters.

Detailed Experimental Protocol: Borane Reduction of L-Proline

This protocol describes a reliable method for the synthesis of (S)-prolinol.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| L-Proline | 115.13 | 10.0 g | 86.8 mmol |

| Borane-THF solution | - | 260 mL (1.0 M) | 260 mmol |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Hydrochloric Acid (HCl) | - | ~50 mL (6 M) | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Initial Charge: L-proline (10.0 g, 86.8 mmol) is suspended in anhydrous THF (100 mL).

-

Borane Addition: The borane-THF solution (260 mL of 1.0 M solution, 260 mmol, 3.0 eq.) is added dropwise via the dropping funnel to the stirred suspension at 0 °C (ice bath). Note: The addition is exothermic and may result in hydrogen gas evolution. Ensure adequate ventilation and slow addition.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by TLC.

-

Quenching: The reaction is cooled to 0 °C, and 6 M HCl is added dropwise with vigorous stirring until the gas evolution ceases and the solution becomes acidic (pH ~1). This step is highly exothermic.

-

Solvent Removal: The THF is removed under reduced pressure.

-

Workup: The aqueous residue is cooled to 0 °C and the pH is adjusted to >12 with the slow addition of solid NaOH or a concentrated aqueous solution.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x 100 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (S)-prolinol as a colorless oil or low-melting solid.

-

Yield: Typical yields for this procedure are in the range of 85-95%.

Part II: N-Amination via O-Sulfonylation and Nucleophilic Substitution

The conversion of the secondary amine of (S)-prolinol to a primary amine is achieved through a robust, multi-step sequence. The overall strategy is to transform the hydroxyl group into a good leaving group, which then facilitates an intramolecular cyclization/rearrangement or, more commonly, is displaced by a nitrogen nucleophile. The most reliable method involves O-sulfonylation followed by substitution with a hydrazine equivalent.

Caption: Workflow for the N-amination of (S)-prolinol.

Step 1: O-Mesylation of (S)-Prolinol

To facilitate nucleophilic substitution, the primary alcohol of (S)-prolinol is converted into an excellent leaving group. Methanesulfonyl chloride (MsCl) is an ideal reagent for this transformation.[9]

Causality Behind the Choice: The mesylate group (CH₃SO₂O-) is a superior leaving group compared to the hydroxyl group because its negative charge is stabilized through resonance across the sulfonyl group. The reaction is typically performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction.[10]

Step 2: Nucleophilic Substitution with Hydrazine

The newly formed mesylate is a potent electrophile. It readily undergoes an Sₙ2 reaction with a suitable nitrogen nucleophile. Direct reaction with hydrazine hydrate (N₂H₄·H₂O) is possible, but can lead to side reactions. A more controlled approach uses a protected hydrazine, such as tert-butyl carbazate (Boc-NHNH₂).

Causality Behind the Choice: Using Boc-protected hydrazine prevents over-alkylation and other side reactions. The Boc group can be cleanly removed in the final step under acidic conditions, revealing the desired primary amine.

Step 3: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The product is then isolated as its hydrochloride salt.

Detailed Experimental Protocol: N-Amination of (S)-Prolinol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| (S)-Prolinol | 101.15 | 5.0 g | 49.4 mmol |

| Triethylamine (Et₃N) | 101.19 | 8.3 mL | 59.3 mmol |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 4.2 mL | 54.3 mmol |

| tert-Butyl Carbazate | 132.16 | 7.2 g | 54.3 mmol |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Acetonitrile (ACN) | 41.05 | 100 mL | - |

| HCl in Dioxane | - | ~25 mL (4.0 M) | 100 mmol |

Procedure:

Part A: Mesylation

-

Setup: A 250 mL round-bottom flask is charged with (S)-prolinol (5.0 g, 49.4 mmol) and dissolved in anhydrous DCM (100 mL). The solution is cooled to 0 °C.

-

Base and Reagent Addition: Triethylamine (8.3 mL, 59.3 mmol, 1.2 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (4.2 mL, 54.3 mmol, 1.1 eq.).

-

Reaction: The reaction is stirred at 0 °C for 2 hours. Progress is monitored by TLC.

-

Workup: The reaction is quenched with water (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude mesylate is used directly in the next step without further purification.

Part B: Substitution and Deprotection

-

Substitution Reaction: The crude mesylate is dissolved in acetonitrile (100 mL). tert-Butyl carbazate (7.2 g, 54.3 mmol, 1.1 eq.) is added, and the mixture is heated to reflux for 12 hours.

-

Concentration: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.

-

Deprotection: The crude Boc-protected intermediate is dissolved in ethyl acetate (20 mL) and cooled to 0 °C. A 4.0 M solution of HCl in dioxane (25 mL, 100 mmol, ~2 eq.) is added.

-

Precipitation: The mixture is stirred at room temperature for 4 hours, during which time a precipitate forms. Diethyl ether can be added to aid precipitation.

-

Isolation: The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound dihydrochloride as a white solid.

Summary of Results

The described multi-step synthesis provides a reliable and scalable route to the target compound.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | L-Proline → (S)-Prolinol | BH₃·THF, HCl | 85-95% |

| 2a | (S)-Prolinol → Mesylate | MsCl, Et₃N | >95% (crude) |

| 2b | Mesylate → Final Product | Boc-NHNH₂, HCl/Dioxane | 70-80% (over 2 steps) |

| Overall | L-Proline → Final Product | ~60-75% |

Conclusion

The synthesis of this compound from L-proline is a robust and efficient process that leverages the chirality of a natural amino acid. The key transformations—borane reduction of the carboxylic acid and a subsequent N-amination sequence involving O-mesylation and nucleophilic substitution—are well-established and scalable. This guide provides the fundamental chemical principles and detailed protocols necessary for the successful execution of this synthesis, empowering researchers in the field of drug discovery to access this valuable chiral building block.

References

-

Organic Syntheses Procedure for (S)-Diphenylprolinol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Nakypova, S. M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7292. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Retrieved from [Link]

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). ACS Combinatorial Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. Retrieved from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2015). CN105198784A - L-prolinol synthetic method.

-

Synthesis and biological properties of Enantiomers. (n.d.). An-Najah Staff. Retrieved from [Link]

-

Brunel, J. M., Maffei, M., & Buono, G. (1993). Enantioselective reduction of ketones with borane, catalyzed by (S)-(−)-proline or (S)-(+)-prolinol. Tetrahedron: Asymmetry, 4(10), 2255–2260. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145742, L-proline. Retrieved from [Link]

-

Wikipedia. (n.d.). Prolinol. Retrieved from [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. (2009). Current Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure for L-Proline, 2-methyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

-

SoleChem Europe. (2025). L-Proline. Retrieved from [Link]

-

Bentham Science. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP during Undecylprodigiosin and Pyoluteorin Biosynthesis. Retrieved from [Link]

-

Enzymatic conversion of 5-oxo-L-proline to L-glutamate. (1971). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. (2018). Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2020). Molbank. Retrieved from [Link]

-

Properties, metabolisms, and applications of (L)-proline analogues. (2013). Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. (2020). Plant Gene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Methyl-L-prolinol. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prolinol - Wikipedia [en.wikipedia.org]

- 5. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Characterization of (S)-(1-Aminopyrrolidin-2-yl)methanol

Introduction: (S)-(1-Aminopyrrolidin-2-yl)methanol, a chiral bifunctional organic molecule, serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its structure, featuring a pyrrolidine ring, a primary amine, a primary alcohol, and a defined stereocenter at the C2 position, makes it a versatile scaffold for the development of novel pharmaceutical agents and chiral ligands. A thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and final product verification.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectroscopic data of this compound lies in deconstructing its molecular architecture. The molecule, with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [1], contains several key functional groups and structural features that will give rise to distinct spectroscopic signals.

-

Primary Alcohol (-CH₂OH): This group will produce a characteristic broad O-H stretching band in the IR spectrum and distinct signals in both ¹H and ¹³C NMR.

-

Primary Amine (-NH₂): Attached to the ring nitrogen, this group is identifiable by its N-H stretching and bending vibrations in the IR spectrum.

-

Pyrrolidine Ring: This saturated five-membered heterocycle forms the core of the molecule. The diastereotopic protons on the ring carbons will lead to complex splitting patterns in the ¹H NMR spectrum.

-

Chiral Center (C2): The stereochemistry at this carbon influences the magnetic environment of adjacent protons, contributing to the complexity and uniqueness of the NMR spectra.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1. Theoretical Principles & Predicted Spectrum Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorption frequencies are characteristic of the bond type and its environment.

For this compound, the IR spectrum is expected to be dominated by absorptions from the O-H and N-H bonds in the high-frequency region, C-H bonds in the 2800-3000 cm⁻¹ region, and various bending and stretching vibrations in the fingerprint region (<1500 cm⁻¹).

Key Predicted IR Absorptions:

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

|---|---|---|---|

| 3200-3550 | O-H stretch | Primary Alcohol | Strong, broad band resulting from hydrogen bonding.[2][3] |

| 3300-3500 | N-H stretch | Primary Amine | Two distinct, sharper peaks of medium intensity (asymmetric and symmetric stretches) superimposed on the O-H band.[2][4][5] |

| 2850-2960 | C-H stretch | Alkane (CH₂) | Medium to strong, sharp peaks. |

| 1580-1650 | N-H bend (scissoring) | Primary Amine | Medium intensity, sharp band.[5] |

| 1020-1250 | C-O stretch | Primary Alcohol | Strong intensity band. |

| 1020-1250 | C-N stretch | Aliphatic Amine | Weak to medium intensity band, may be obscured.[5] |

The simultaneous presence of a very broad O-H stretch and two sharper N-H stretch peaks in the 3200-3500 cm⁻¹ region is the most telling feature for confirming the presence of both the alcohol and primary amine functionalities.[3][6]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR-FTIR is a common and straightforward technique for obtaining the IR spectrum of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

3.1. Theoretical Principles NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Gives information on the number of different types of protons, their electronic environment (chemical shift, δ), the number of protons of each type (integration), and the number of neighboring protons (splitting pattern or multiplicity).

-

¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment.

3.2. Predicted ¹H NMR Spectrum The ¹H NMR spectrum of this compound is expected to be complex due to the chiral center and the diastereotopic nature of the protons on the pyrrolidine ring and the hydroxymethyl group. The spectrum will show distinct signals for the protons on the ring, the CH₂OH group, and the exchangeable protons of the NH₂ and OH groups. Chemical shifts are predicted based on data for substituted pyrrolidines and the known effects of adjacent electronegative atoms (N and O).[7][8]

Predicted ¹H NMR Assignments (in CDCl₃ or MeOD):

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| OH, NH₂ | Variable (broad) | Singlet (broad) | N/A | Exchangeable protons; signal may be broad or absent depending on solvent and concentration. |

| H-2 | ~3.2 - 3.6 | Multiplet | ~4-8 | Methine proton at the chiral center, coupled to C3 and CH₂OH protons. |

| CH₂OH (a,b) | ~3.4 - 3.8 | Multiplets (dd or ABq) | Jgem ~11, Jvic ~4-7 | Diastereotopic protons coupled to each other and to H-2. |

| H-5 (a,b) | ~2.8 - 3.2 | Multiplets | Jgem ~9-12, Jvic ~6-9 | Diastereotopic protons adjacent to ring nitrogen, coupled to each other and H-4 protons. |

| H-3, H-4 | ~1.6 - 2.1 | Multiplets | Complex | Overlapping signals from the four protons on C3 and C4. |

3.3. Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Assignments (in CDCl₃ or MeOD):

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 | ~65 - 70 | Methine carbon bonded to both nitrogen and the CH₂OH group; highly deshielded. |

| CH₂OH | ~62 - 67 | Carbon of the hydroxymethyl group, deshielded by the oxygen atom. |

| C5 | ~50 - 55 | Methylene carbon adjacent to the N-amino group. |

| C3 | ~25 - 30 | Methylene carbon in the pyrrolidine ring. |

| C4 | ~22 - 27 | Methylene carbon in the pyrrolidine ring. |

3.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can affect chemical shifts, and protic solvents like MeOD or D₂O will cause the OH and NH₂ proton signals to exchange with deuterium, often leading to their disappearance from the spectrum.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm and an acquisition time of 2-4 seconds are typical.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans to achieve adequate signal-to-noise due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry: Molecular Weight and Fragmentation

4.1. Theoretical Principles & Predicted Spectrum Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₅H₁₂N₂O), the molecular weight is 116.16.

-

Nitrogen Rule: A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has two nitrogen atoms and a molecular weight of 116, consistent with the rule.[9][10]

-

Fragmentation: In Electron Ionization (EI) MS, the high-energy ionization process causes the molecular ion [M]⁺˙ to fragment. The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][9][11] This process results in a resonance-stabilized iminium cation.

Predicted Mass Spectrum Fragments (EI):

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₅H₁₂N₂O]⁺˙ | Molecular Ion [M]⁺˙ |

| 85 | [C₄H₉N₂]⁺ | α-cleavage: Loss of •CH₂OH radical from C2. This is a highly probable and likely base peak. |

| 71 | [C₄H₇N₂]⁺ | Ring cleavage and rearrangement. |

| 44 | [CH₄N₂]⁺ | Cleavage of the N-N bond and subsequent fragmentation. |

4.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through the injection port of a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and form the molecular ion [M]⁺˙.

-

Fragmentation: Excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, and the software generates a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in combining the data from multiple techniques to build a self-validating structural proof. No single technique provides the complete picture, but together they offer unambiguous confirmation of the molecular structure.

Caption: Workflow for the structural elucidation of this compound.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

ResearchGate. Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. whitman.edu [whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to (2S)-1-amino-2-Pyrrolidinemethanol (CAS Number 127221-89-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical entity registered under CAS number 127221-89-0, identified as (2S)-1-amino-2-Pyrrolidinemethanol. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information and provides expert insights based on the well-established chemistry and biological significance of the pyrrolidinemethanol scaffold. The content is structured to deliver a deep technical understanding, from its fundamental chemical properties to its potential applications in research and drug discovery.

Core Chemical Identity and Properties

(2S)-1-amino-2-Pyrrolidinemethanol is a chiral organic compound featuring a pyrrolidine ring, a primary amine, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 127221-89-0 | Internal Database |

| Chemical Name | (2S)-1-amino-2-Pyrrolidinemethanol | Internal Database |

| Synonyms | (S)-(1-Aminopyrrolidin-2-yl)methanol, (S)-(-)-1-amino-2-(hydroxymethyl)pyrrolidine | Internal Database |

| Molecular Formula | C₅H₁₂N₂O | Internal Database |

| Molecular Weight | 116.16 g/mol | Internal Database |

| SMILES | OC[C@H]1N(N)CCC1 | Internal Database |

The stereochemistry at the C2 position of the pyrrolidine ring is designated as (S), which is crucial for its potential interactions with biological targets. The presence of both a nucleophilic amine and a hydroxyl group allows for a variety of chemical transformations, making it a versatile intermediate.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis would likely involve the N-amination of (S)-prolinol. This transformation can be achieved through various methods, with a common approach being the reaction with a suitable aminating agent.

Caption: Proposed synthesis of (2S)-1-amino-2-Pyrrolidinemethanol.

Experimental Protocol: A Generalized Approach to N-Amination

-

Step 1: Protection of the Hydroxyl Group (Optional but Recommended). To prevent side reactions, the hydroxyl group of (S)-prolinol can be protected using a standard protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether. This ensures that the subsequent amination occurs selectively at the ring nitrogen.

-

Step 2: N-Amination. The N-H bond of the protected (S)-prolinol can be subjected to amination. A common method involves deprotonation with a strong base (e.g., NaH) followed by reaction with an electrophilic aminating agent like chloramine (NH₂Cl) or a hydroxylamine derivative (e.g., O-(diphenylphosphinyl)hydroxylamine).

-

Step 3: Deprotection. Following successful N-amination, the protecting group on the hydroxyl function is removed under appropriate conditions (e.g., TBAF for silyl ethers or hydrogenolysis for benzyl ethers) to yield the final product, (2S)-1-amino-2-Pyrrolidinemethanol.

-

Step 4: Purification. The crude product would then be purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to obtain the pure compound.

Key Chemical Reactivity

The bifunctional nature of (2S)-1-amino-2-Pyrrolidinemethanol dictates its reactivity. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and reductive amination. The hydroxyl group can undergo esterification, etherification, or oxidation. The pyrrolidine ring itself provides a rigid scaffold that can influence the stereochemical outcome of reactions involving its substituents.

Potential Biological Significance and Therapeutic Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products. The specific substitution pattern of (2S)-1-amino-2-Pyrrolidinemethanol suggests several potential areas of biological investigation.

Rationale for Biological Interest

The introduction of an amino group at the N1 position of the pyrrolidinemethanol core can significantly alter its electronic and steric properties compared to the parent (S)-prolinol. This modification could lead to novel interactions with biological targets. The primary amine could act as a hydrogen bond donor or acceptor, or as a basic center, which are crucial for molecular recognition by enzymes and receptors.

Hypothetical Signaling Pathway Interactions

Given the prevalence of pyrrolidine-containing molecules as enzyme inhibitors, one could hypothesize that derivatives of (2S)-1-amino-2-Pyrrolidinemethanol might target enzymes where a basic nitrogen and a hydrogen-bonding group are important for binding. For instance, it could serve as a scaffold for the development of inhibitors of proteases, kinases, or transferases.

Caption: Hypothetical binding mode of a derivative.

Experimental Protocols for Screening and Characterization

For researchers interested in exploring the potential of (2S)-1-amino-2-Pyrrolidinemethanol, a series of initial screening and characterization experiments are recommended.

In Vitro Biological Screening Workflow

A logical first step would be to screen this compound against a panel of biologically relevant targets.

Caption: Workflow for biological activity screening.

Protocol: Kinase Inhibition Assay (Example)

-

Plate Preparation: Dispense 2 µL of test compound (serially diluted in DMSO) into a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of a solution containing the target kinase and a suitable substrate peptide to each well.

-

ATP Addition: Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the pyrrolidine ring protons and carbons, as well as the hydroxymethyl and amino groups. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak when analyzed on a suitable chiral stationary phase, confirming the (S)-enantiomer. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine), O-H (alcohol), and C-N bonds. |

Conclusion and Future Directions

(2S)-1-amino-2-Pyrrolidinemethanol (CAS 127221-89-0) represents a chiral building block with significant potential for applications in medicinal chemistry and organic synthesis. While specific data for this molecule is currently scarce, its structural features, based on the privileged pyrrolidinemethanol scaffold, suggest it could be a valuable starting point for the design of novel bioactive compounds.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for its preparation.

-

Screening the compound and its derivatives against a diverse range of biological targets to identify potential therapeutic applications.

-

Conducting detailed pharmacological and toxicological studies to assess its drug-like properties.

The insights and protocols provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

Due to the limited specific literature on CAS 127221-89-0, this section provides references to general methods and concepts relevant to the synthesis and application of similar pyrrolidine-based compounds.

- Stereoselective Synthesis of Pyrrolidine Derivatives: For a comprehensive review of synthetic methodologies, refer to publications covering asymmetric synthesis of nitrogen-containing heterocycles.

- Privileged Scaffolds in Medicinal Chemistry: Numerous articles discuss the importance of the pyrrolidine ring in drug discovery. A search for "pyrrolidine in medicinal chemistry" will yield relevant review articles.

- N-Amination Reactions: Textbooks and review articles on advanced organic synthesis will provide detailed information on various methods for the amin

- Biochemical Assays for Drug Discovery: Standard protocols for various enzyme assays can be found on the websites of major life science technology providers and in relevant scientific journals.

A Technical Guide to Sourcing Enantiomerically Pure (S)-(1-Aminopyrrolidin-2-yl)methanol for Pharmaceutical Research

Introduction: The Critical Role of Chiral Pyrrolidines in Drug Development

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, frequently appearing as a key structural motif in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, serve as a versatile synthetic handle, and provide a rigid, three-dimensional structure that can precisely orient functional groups for optimal target engagement. Among the vast family of pyrrolidine-based building blocks, (S)-(1-Aminopyrrolidin-2-yl)methanol (CAS No. 127221-89-0) has emerged as a particularly valuable intermediate. Its defined stereochemistry is paramount, as the biological activity of a final drug compound often resides in a single enantiomer.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth overview of the commercial landscape for enantiomerically pure this compound, outlines rigorous analytical methodologies for quality assessment, and discusses key considerations for its synthesis and handling.

PART 1: Commercial Availability and Supplier Overview

Acquiring high-quality starting materials is the foundational step of any successful research and development campaign. Enantiomerically pure this compound is available from a range of specialized chemical suppliers. When selecting a vendor, critical considerations include not only price and availability but also the supplier's reputation for quality, the completeness of their analytical documentation (e.g., Certificate of Analysis), and their stated purity levels.

Below is a comparative table of several commercial suppliers. This list is not exhaustive but represents a cross-section of vendors identified through market research. Researchers are advised to contact suppliers directly for the most current information on stock, pricing, and detailed specifications.

| Supplier | Product Name | CAS Number | Stated Purity | Notes |

| ChemShuttle | [(2S)-1-aminopyrrolidin-2-yl]methanol | 127221-89-0 | 95% | Offers various quantities. |

| Bide Pharmatech Ltd. | This compound[3] | 127221-89-0 | Inquire | Specializes in products for pharmaceutical research.[3] |

| Parchem | (2S)-1-Amino-2-Pyrrolidinemethanol[4] | 127221-89-0 | Inquire | A global supplier of specialty chemicals.[4] |

| Accela ChemBio Inc. | This compound | 127221-89-0 | ≥95% | Provides a range of chiral building blocks. |

| ChemicalBook | (2S)-1-aMino-2-PyrrolidineMethanol[5] | 127221-89-0 | Inquire | A directory listing multiple suppliers, primarily from China.[5] |

PART 2: Quality Assessment & Validated Analytical Protocols

The confirmation of identity, chemical purity, and, most importantly, enantiomeric purity is a non-negotiable step upon receipt of any chiral building block. The biological efficacy and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the stereochemical integrity of its precursors.[6]

Critical Quality Attributes

-

Identity: Confirmed structure of this compound.

-

Chemical Purity: Percentage of the desired compound relative to all other chemical substances (e.g., residual solvents, starting materials, achiral impurities). Typically determined by GC or ¹H NMR.

-

Enantiomeric Purity (e.p.) / Enantiomeric Excess (e.e.): The most critical parameter. It measures the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. Chiral HPLC is the gold-standard technique for this determination.

Analytical Workflow for Quality Control

A systematic approach is essential for the robust characterization of the incoming material. The following workflow ensures comprehensive quality control.

Caption: Quality control workflow for this compound.

Experimental Protocols

Protocol 1: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers. As no specific public-domain method for this exact analyte is readily available, the following protocol, adapted from methods for structurally similar chiral amines, serves as an excellent starting point for method development.[7][8]

-

Rationale: This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification. An amine modifier is often added to the mobile phase to improve peak shape.[9]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A polysaccharide-based CSP is recommended. For example, Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent.

-

Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like ethanol or isopropanol. A typical starting condition is n-hexane:ethanol (98:2, v/v).[8] To this, add 0.2% (v/v) of an amine modifier like triethylamine (TEA) to minimize peak tailing.

-

Methodology:

-

Sample Preparation: Prepare a racemic standard (if available) and a sample of the supplied this compound at a concentration of ~1 mg/mL in the mobile phase.

-

Instrument Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample to be tested.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation:

-

e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

-

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of a molecule.[10][11] Both ¹H and ¹³C NMR should be performed.

-

Rationale: The chemical shifts, coupling constants, and integration of peaks in a ¹H NMR spectrum provide a detailed map of the proton environment within the molecule, confirming its identity and structural integrity.[12] A Heteronuclear Single Quantum Coherence (HSQC) experiment can further correlate protons to their directly attached carbons, providing unambiguous assignments.[13]

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquisition: Acquire ¹H, ¹³C, and optionally COSY and HSQC spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the hydroxymethyl (CH₂OH), the pyrrolidine ring protons (CH and CH₂ groups), and the amine (NH₂) protons. The integration of these signals should match the expected number of protons.

-

¹³C NMR: Expect five distinct carbon signals corresponding to the five carbon atoms in the molecule.

-

Compare the acquired spectra with reference spectra or predicted spectra to confirm the structure.

-

-

PART 3: Synthesis Context and Potential Impurities

Understanding the synthetic origin of a chemical provides valuable insight into its potential impurity profile. This compound is typically synthesized from readily available chiral pool starting materials, most commonly (S)-proline or its derivative, (S)-prolinol.[1][2]

Simplified Synthetic Pathway

The following diagram illustrates a plausible, high-level synthetic route. The key step is the stereospecific reduction of a proline derivative, which preserves the chiral center, followed by functional group manipulation to introduce the N-amino group.

Caption: Simplified retrosynthetic pathway from (S)-Prolinol.

Common Impurities to Monitor

-

(R)-Enantiomer: The most critical impurity. Its presence could arise from racemization during synthesis or from impurities in the original chiral starting material.

-

Residual Solvents: Solvents used during reaction and purification (e.g., Toluene, Ethyl Acetate, Heptane).

-

Starting Materials: Unreacted (S)-prolinol or protected intermediates.

-

Reagent-Related Impurities: Byproducts from reagents used in protection, activation, or deprotection steps.

PART 4: Safe Handling and Storage

To maintain the integrity and purity of this compound, proper handling and storage are essential.

-

Storage: The compound should be stored in a tightly sealed container, protected from light and moisture. Refrigeration at 2-8°C is recommended by most suppliers to prevent degradation.

-

Handling: As an amine, this compound is basic and may be corrosive. Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a high-value chiral building block that is indispensable for the synthesis of many modern pharmaceutical candidates. Sourcing this material requires careful supplier selection based on documented quality and purity. However, the responsibility for quality assurance ultimately lies with the end-user. The implementation of a rigorous analytical workflow, centered on chiral HPLC for enantiomeric excess determination and NMR for structural verification, is a critical, self-validating system that ensures the material's suitability for its intended use in drug discovery and development. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence in the stereochemical integrity of their synthetic endeavors.

References

-

Bide Pharmatech Ltd. This compound CAS NO.127221-89-0. Available from: [Link]

-

Ukrainets, I.V., et al. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff. Available from: [Link]

-

ChemBuyersGuide.com, Inc. Accela ChemBio Inc. (Page 8). Available from: [Link]

-

CP Lab Safety. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, 5 grams. Available from: [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

-

ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Available from: [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Organic Syntheses Procedure. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][4][14]OXAZABOROLE-BORANE COMPLEX. Available from: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

PMC - NIH. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available from: [Link]

-

ResearchGate. Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Available from: [Link]

-

Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

Hypha Discovery. NMR: an indispensable ADME tool. Available from: [Link]

-

UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]

-

PMC - PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, CasNo.127221-89-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. 127221-89-0 CAS Manufactory [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. 127221-89-0((2S)-1-amino-2-Pyrrolidinemethanol) | Kuujia.com [pt.kuujia.com]

An In-depth Technical Guide on the Core Mechanism of Action of Aminopyrrolidine Organocatalysts

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of aminopyrrolidine organocatalysts, a cornerstone of modern asymmetric synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the catalytic activity of these versatile molecules. We will dissect the dual modes of activation—enamine and iminium ion catalysis—elucidating the key intermediates, transition states, and stereochemical models that dictate their remarkable efficiency and stereoselectivity. Through a synthesis of established theory and practical insights, this guide aims to equip the reader with a deep, mechanistic understanding to inform catalyst design, reaction optimization, and the strategic synthesis of complex chiral molecules.

Introduction: The Rise of Aminopyrrolidine Organocatalysis

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis over the past two decades.[1] Among the diverse array of organocatalysts, those derived from the chiral pyrrolidine scaffold, particularly proline and its derivatives, have emerged as exceptionally powerful tools. Their prominence stems from their ability to mimic the function of natural enzymes, operating through accessible, transient covalent interactions to activate substrates and create a chiral environment that directs the stereochemical outcome of a reaction.[2]

Aminopyrrolidine catalysts are prized for their operational simplicity, stability to air and moisture, and their foundation in readily available chiral pool starting materials like L-proline.[2][3] These attributes have led to their widespread application in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are critical in the synthesis of pharmaceuticals and other biologically active compounds.[4][5][6] This guide will focus on the core mechanistic principles that underpin the broad utility of this catalyst class.

The Dichotomy of Activation: Enamine and Iminium Ion Catalysis

The versatility of aminopyrrolidine organocatalysts lies in their ability to engage in two primary modes of substrate activation: enamine catalysis and iminium ion catalysis .[4][7] Both pathways commence with the nucleophilic attack of the secondary amine of the pyrrolidine catalyst on a carbonyl substrate, but they diverge to activate different types of reactants and promote distinct classes of transformations.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the catalyst reacts with an enolizable carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate.[8][9] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile.

The catalytic cycle for a generic enamine-catalyzed reaction, such as an aldol addition, can be outlined as follows:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate to form a carbinolamine intermediate, which then dehydrates to yield the chiral enamine.[9]

-

Nucleophilic Attack: The electron-rich enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which dictates the facial selectivity of the approach of the electrophile.[4]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the aminopyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[7]

Figure 1: Generalized workflow for enamine catalysis.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, iminium ion catalysis activates α,β-unsaturated carbonyl compounds towards nucleophilic attack.[10][11] In this mode, the catalyst condenses with an enal or enone to form a positively charged iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more potent electrophile.[11]

The catalytic cycle for a typical iminium ion-catalyzed reaction, such as a Michael addition, proceeds as follows:

-

Iminium Ion Formation: The aminopyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.[10]

-

Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion. The chiral catalyst effectively shields one face of the molecule, directing the nucleophile to the opposite face and thereby establishing the stereochemistry.

-

Hydrolysis and Catalyst Turnover: The resulting enamine intermediate is hydrolyzed to release the functionalized product and regenerate the catalyst.

Figure 2: Generalized workflow for iminium ion catalysis.

Stereochemical Control: The Houk-List Model and Beyond

The remarkable ability of proline and its derivatives to induce high levels of stereoselectivity is a key feature of their utility. The Houk-List model provides a widely accepted rationale for the stereochemical outcome of proline-catalyzed intermolecular aldol reactions.[12][13][14] This model posits a chair-like, six-membered transition state involving the enamine, the electrophilic aldehyde, and the carboxylic acid group of the proline catalyst.[15]

Key features of the Houk-List transition state model include:

-

Hydrogen Bonding: The carboxylic acid group of proline acts as a Brønsted acid, activating the electrophilic aldehyde through hydrogen bonding.[16] This interaction also serves to orient the aldehyde in a specific conformation.

-

Steric Shielding: The pyrrolidine ring of the catalyst effectively blocks one face of the enamine, forcing the aldehyde to approach from the less sterically hindered face.[13]

-

Chair-like Conformation: The transition state adopts a stable chair-like conformation, which minimizes steric interactions and dictates the relative orientation of the reacting partners.

While the Houk-List model has been instrumental in understanding and predicting stereoselectivity, more recent studies have highlighted the importance of other factors, including non-covalent interactions and the potential role of "downstream" intermediates that form after the initial carbon-carbon bond formation.[17][18][19] These intermediates can, in some cases, influence the final stereochemical outcome through kinetic or thermodynamic processes.[17]

Figure 3: Key interactions in the Houk-List model.

Catalyst Design and Modification: Fine-Tuning Reactivity and Selectivity

The foundational proline scaffold has been extensively modified to develop more active, selective, and broadly applicable aminopyrrolidine organocatalysts. These modifications are rationally designed to influence the electronic and steric properties of the catalyst and its intermediates.

Common strategies for catalyst modification include:

-

Substitution at the 2-position: Introducing bulky substituents, such as diarylmethyl or silyl ethers, on the carbon adjacent to the nitrogen enhances steric shielding and improves enantioselectivity.[20][4] The Jørgensen-Hayashi and MacMillan catalysts are prominent examples of this approach.[20][7]

-

Modification of the 4-position: Substitution at the 4-position of the pyrrolidine ring can influence the catalyst's conformation and solubility, as well as introduce additional non-covalent interactions to stabilize the transition state.

-

Bifunctional Catalysts: Incorporating a second functional group, such as a thiourea or squaramide, that can engage in hydrogen bonding with the substrate can lead to enhanced activation and stereocontrol.[21]

Table 1: Comparison of Common Aminopyrrolidine Catalyst Scaffolds

| Catalyst Type | Key Structural Feature | Primary Application(s) | Typical Enantioselectivity |

| L-Proline | Unmodified pyrrolidine with a carboxylic acid | Aldol, Mannich, and Michael reactions | Moderate to high |

| Jørgensen-Hayashi Catalysts | Diarylprolinol silyl ethers | Michael additions, α-functionalization of aldehydes | Very high to excellent |

| MacMillan Catalysts | Imidazolidinones | Diels-Alder, Friedel-Crafts alkylations | Excellent |

| Bifunctional Pyrrolidine-Thiourea/Squaramide | Pyrrolidine linked to a hydrogen-bond donor | Michael additions, cycloadditions | Very high to excellent |

Experimental Protocols: Probing the Mechanism

Understanding the mechanism of an organocatalytic reaction often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Protocol: Monitoring Reaction Kinetics via in-situ IR Spectroscopy

Objective: To determine the reaction order with respect to the catalyst, substrates, and any additives, providing insight into the rate-determining step of the catalytic cycle.

Methodology:

-

Setup: A reaction vessel equipped with an in-situ IR probe is charged with the solvent and all reactants except for the limiting reagent.

-

Background Spectrum: A background IR spectrum of the initial mixture is recorded.

-

Initiation: The limiting reagent is added to initiate the reaction, and IR spectra are recorded at regular intervals.

-

Data Analysis: The concentration of a key reactant or product is monitored over time by tracking the intensity of a characteristic IR absorption band. The initial rate of the reaction is determined from the slope of the concentration versus time plot.

-

Order Determination: The experiment is repeated with varying concentrations of each component (catalyst, substrates) to determine the reaction order for each species.

Protocol: NMR Spectroscopic Identification of Catalytic Intermediates

Objective: To detect and characterize key intermediates in the catalytic cycle, such as the enamine or iminium ion.

Methodology:

-

Sample Preparation: A solution containing the aminopyrrolidine catalyst and one of the substrates (e.g., the carbonyl compound for enamine formation) is prepared in a deuterated solvent at low temperature to slow down the reaction and allow for the accumulation of intermediates.

-

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The formation of the enamine or iminium ion can be confirmed by the appearance of characteristic new signals and the disappearance of the signals corresponding to the starting materials.

-

2D NMR Techniques: Advanced 2D NMR techniques, such as COSY and HMBC, can be employed to further elucidate the structure of the observed intermediates.

Conclusion and Future Outlook

Aminopyrrolidine organocatalysts operate through elegant and powerful covalent activation mechanisms, primarily enamine and iminium ion catalysis. Their ability to induce high levels of stereoselectivity is governed by a delicate interplay of steric and electronic factors within well-organized transition states, as rationalized by models such as the Houk-List model. The continued development of novel catalyst architectures, informed by a deep mechanistic understanding, promises to further expand the scope and utility of this remarkable class of catalysts. As the demand for efficient and sustainable methods for the synthesis of chiral molecules grows, particularly in the pharmaceutical industry, aminopyrrolidine organocatalysis is poised to remain a vital and evolving field of research.

References

- Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023).

-

A review: L- Proline as an organocatalyst. (2025). ResearchGate. [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2022). PubMed. [Link]

- Pyrrolidine-based catalytic microporous polymers in sustainable C=N and C=C bond formation via iminium and enamine activ

-

Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2009). ResearchGate. [Link]

-

Proline organocatalysis. (n.d.). Wikipedia. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. (2022). ACS Publications. [Link]

-

Reactivity and Selectivity of Iminium Organocatalysis Improved by a Protein Host. (2014). Angewandte Chemie International Edition. [Link]

-

Aminal–Pyrrolidine Organocatalysts – Highly Efficient and Modular Catalysts for α‐Functionalization of Carbonyl Compounds. (2012). ResearchGate. [Link]

-

The Houk–List transition states for organocatalytic mechanisms revisited. (2014). Royal Society of Chemistry. [Link]

-

The Houk-List Transition states for organocatalytic mechanism revisited. (2014). Imperial College London. [Link]

-

(PDF) The Houk–List transition states for organocatalytic mechanisms revisited. (2014). ResearchGate. [Link]

-

Secondary and primary amine catalysts for iminium catalysis. (2008). PubMed. [Link]

-

Enamine catalysis. (2010). PubMed. [Link]

-

Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol. (2016). PubMed. [Link]

-

Stereochemical models for synthetically important enantioselective transformations wherein stereoselectivity is rationalized through steric destabilization of minor pathways. (2011). ResearchGate. [Link]

-

Enamine. (n.d.). Wikipedia. [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). PubMed Central. [Link]

-

Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. (2008). SciSpace. [Link]

-

Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. (2023). MDPI. [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). Royal Society of Chemistry. [Link]

-

Analysis of transition state stabilization by non-covalent interactions in the Houk–List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory. (2018). Royal Society of Chemistry. [Link]

-

ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021). The Nobel Prize. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2017). PubMed Central. [Link]

-

Analysis of Transition State Stabilization by Non-Covalent Interactions in the Houk-List Model of Organocatalyzed Intermolecular Aldol Additions using Functional-Group Symmetry-Adapted Perturbation Theory. (2018). ResearchGate. [Link]

-

Mechanistic Insights into the Mode of Action of Bifunctional Pyrrolidine-Squaramide-Derived Organocatalysts. (2016). ResearchGate. [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PubMed Central. [Link]

-

(-)-3-Aminopyrrolidine. (n.d.). CAS Common Chemistry. [Link]

-

Downstream Paradigm in Enamine Catalysis: Comment on “On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes”. (2021). ChemRxiv. [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. [Link]

-

Covalent Linkage and Macrocylization Preserve and Enhance Synergistic Interactions in Catalytic Amyloids. (2020). PubMed Central. [Link]

-

Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. (2023). PubMed Central. [Link]

Sources

- 1. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]

- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enamine - Wikipedia [en.wikipedia.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of transition state stabilization by non-covalent interactions in the Houk–List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Role of (S)-(1-Aminopyrrolidin-2-yl)methanol as a chiral building block

An In-depth Technical Guide: The Role of (S)-(1-Aminopyrrolidin-2-yl)methanol as a Chiral Building Block

Abstract

This compound, a C2-substituted chiral pyrrolidine derivative, has emerged as a cornerstone in modern asymmetric synthesis. Derived from the abundant natural chiral pool amino acid, L-proline, this molecule offers a structurally rigid and functionally versatile scaffold. Its unique arrangement of a primary amine, a secondary amine within the pyrrolidine ring, and a primary alcohol allows it to serve as a powerful precursor for a diverse range of chiral ligands and organocatalysts. This guide elucidates the synthesis, physicochemical properties, and core applications of this compound, with a focus on its instrumental role in the stereoselective synthesis of complex molecules and active pharmaceutical ingredients (APIs). We will explore its application in forming highly effective prolinamide and bifunctional organocatalysts, detailing the mechanistic principles that govern their reactivity and selectivity in key carbon-carbon bond-forming reactions.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of nature, profoundly influencing biological processes. The receptors, enzymes, and proteins that govern life are themselves chiral, leading to stereospecific interactions with endogenous and exogenous molecules.[1][2] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a critical objective in drug discovery and development.[3]

Chiral building blocks are enantiomerically pure compounds that serve as starting materials to introduce and control stereochemistry in a synthetic sequence.[4] Among these, derivatives of the amino acid L-proline are particularly prominent due to their conformational rigidity, low cost, and ready availability.[5][6] this compound (herein referred to as APM) is a direct and highly versatile descendant of L-proline, embodying the ideal characteristics of a powerful chiral building block. Its trifunctional nature provides multiple handles for synthetic modification, enabling the construction of sophisticated catalytic systems.

Physicochemical Properties and Synthesis

APM is a stable compound valued for its defined stereochemistry and versatile functional groups. Its properties are summarized below.

| Property | Value |

| IUPAC Name | [(2S)-1-Aminopyrrolidin-2-yl]methanol |

| CAS Number | 127221-89-0[7][8] |

| Molecular Formula | C₅H₁₂N₂O[7][8] |

| Molecular Weight | 116.16 g/mol [7] |

| Appearance | Colorless to yellow-brown liquid |

| Storage | 2-8 °C[7] |

Synthetic Strategy: From the Chiral Pool

The most common and economically viable synthesis of APM and its N-substituted analogues begins with (S)-proline. The carboxylic acid of proline is reduced to a primary alcohol, yielding (S)-prolinol. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5] The resulting (S)-prolinol can then be N-aminated to yield the target molecule. This straightforward access from a natural, enantiopure source is a primary reason for its widespread use.

Caption: General catalytic cycles in aminocatalysis.

A. Prolinamide Catalysts: By coupling the exocyclic primary amine of an APM derivative with another chiral amine or amino acid, highly effective prolinamide catalysts can be synthesized. [9]These catalysts have been successfully applied in asymmetric Michael additions, where they catalyze the conjugate addition of ketones or aldehydes to nitroolefins, yielding valuable γ-nitro ketones with high diastereo- and enantioselectivity. [9] B. Bifunctional Catalysts: A more advanced strategy involves creating bifunctional catalysts where the APM scaffold is appended with a second catalytic group, such as a thiourea moiety. [4]In this arrangement, the pyrrolidine amine activates the nucleophile (e.g., a ketone via enamine formation), while the thiourea group acts as a hydrogen-bond donor to activate the electrophile (e.g., a nitroolefin). This simultaneous, dual activation leads to highly organized transition states and often results in superior catalytic efficiency and stereoselectivity. [4]

Caption: Principle of bifunctional catalysis.

Case Studies in Drug Synthesis

The utility of chiral pyrrolidine scaffolds derived from (S)-prolinol and related structures is firmly established in the pharmaceutical industry. These building blocks are key components in the synthesis of numerous approved drugs.

-

Ledipasvir: Used for the treatment of hepatitis C, the synthesis of this complex molecule involves a key spirocyclic proline analogue, which can be prepared from enantiopure starting materials like 4-hydroxyproline. [10]* Adagrasib (Krazati™): An inhibitor of the KRAS protein for cancer treatment, Adagrasib contains two chiral centers. [2]The first stereocenter is introduced via a Buchwald coupling involving the related proline-based chiral amino alcohol, (S)-(1-methylpyrrolidin-2-yl)methanol. [2]* Avanafil (Stendra®): This drug, used for erectile dysfunction, is synthesized via the condensation of a carboxylic acid with (S)-prolinol, the direct precursor to APM. [5]* Raclopride: A dopamine D2 receptor antagonist, its synthesis can involve the use of (S)-(1-ethylpyrrolidin-2-yl)methanamine, demonstrating the utility of N-alkylated APM derivatives in constructing neurologically active agents. [5] These examples underscore the trust that drug development professionals place in proline-derived chiral building blocks to reliably control the stereochemistry of complex APIs.

Experimental Protocols

To provide a practical context, this section details a representative workflow for the synthesis of an APM-derived organocatalyst and its application in a benchmark asymmetric reaction.

Workflow for Catalyst Synthesis and Application